molecular formula C13H18F3N3 B1401643 N,N-dimethyl-1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine CAS No. 1774895-91-8

N,N-dimethyl-1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine

Cat. No.: B1401643
CAS No.: 1774895-91-8
M. Wt: 273.3 g/mol
InChI Key: SVHSCZQZKLKGJI-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring with a dimethylamine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine typically involves multiple steps, starting with the preparation of the pyridine ring with a trifluoromethyl group. One common method involves the trifluoromethylation of a pyridine derivative using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) and a catalyst such as copper(I) iodide (CuI). The resulting trifluoromethylpyridine is then subjected to a series of reactions to introduce the piperidine ring and the dimethylamine group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the dimethylamine group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like H2O2 and KMnO4, reducing agents like LiAlH4 and NaBH4, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane (DCM) or ethanol (EtOH), and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives with altered functional groups.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring and dimethylamine group contribute to the compound’s binding affinity to receptors and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine is unique due to the combination of the trifluoromethyl group, pyridine ring, piperidine ring, and dimethylamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N,N-dimethyl-1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3/c1-18(2)10-5-8-19(9-6-10)12-11(13(14,15)16)4-3-7-17-12/h3-4,7,10H,5-6,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHSCZQZKLKGJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=C(C=CC=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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